molecular formula C16H14N2O2 B13646972 3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B13646972
M. Wt: 266.29 g/mol
InChI Key: TUYXHWZSNRGARY-UHFFFAOYSA-N
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Description

3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole stands out due to its unique combination of a benzimidazole core with a dioxino ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C16H14N2O2/c1-18-13-10-15-14(19-7-8-20-15)9-12(13)17-16(18)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

TUYXHWZSNRGARY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC3=C(C=C2N=C1C4=CC=CC=C4)OCCO3

Origin of Product

United States

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